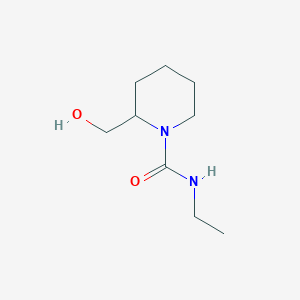

N-ethyl-2-(hydroxymethyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-ethyl-2-(hydroxymethyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-2-10-9(13)11-6-4-3-5-8(11)7-12/h8,12H,2-7H2,1H3,(H,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIKRAQURLLQFKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1CCCCC1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-ethyl-2-(hydroxymethyl)piperidine-1-carboxamide literature review

An In-Depth Technical Guide to N-ethyl-2-(hydroxymethyl)piperidine-1-carboxamide: Synthesis, Characterization, and Predicted Biological Profile

Introduction and Structural Analysis

This compound is a chiral, substituted piperidine derivative. The piperidine ring is a prevalent scaffold in numerous pharmaceuticals and biologically active compounds, owing to its ability to confer favorable pharmacokinetic properties and to serve as a versatile template for three-dimensional diversification.[1][2] A literature survey reveals a scarcity of research directly focused on this compound, suggesting its status as a novel or underexplored chemical entity. This guide, therefore, provides a predictive overview of its synthesis, potential biological activities, and recommended experimental evaluation, drawing upon established principles of medicinal chemistry and the known properties of structurally related analogs.

The structure of this compound features several key functional groups that are anticipated to govern its physicochemical and pharmacological properties:

-

Piperidine Ring: A six-membered saturated heterocycle containing a nitrogen atom, which can act as a basic center and a scaffold for substituent attachment.[1][2]

-

N-ethyl Carboxamide at Position 1: This group introduces a hydrogen bond donor (N-H) and acceptor (C=O), potentially facilitating interactions with biological targets. The ethyl group adds a degree of lipophilicity.

-

Hydroxymethyl Group at Position 2: This substituent introduces a chiral center, meaning the compound can exist as (R) and (S) enantiomers. The primary alcohol is a hydrogen bond donor and acceptor, which can influence solubility and target binding. The proximity of the hydroxymethyl and carboxamide groups may allow for intramolecular hydrogen bonding, influencing the compound's conformation.

Given the prevalence of the piperidine scaffold in neuroactive and other therapeutic agents, this compound represents an interesting candidate for further investigation.[1][3]

Proposed Synthesis

A plausible and efficient synthesis of this compound can be envisioned starting from commercially available ethyl piperidine-2-carboxylate. The following multi-step protocol is proposed based on standard organic chemistry transformations.

Retrosynthetic Analysis

Caption: Retrosynthetic analysis of the target compound.

Step-by-Step Protocol

Step 1: Reduction of Ethyl piperidine-2-carboxylate to (Piperidin-2-yl)methanol

-

To a stirred solution of ethyl piperidine-2-carboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add lithium aluminum hydride (LiAlH₄) (2-3 equivalents) portion-wise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous sodium hydroxide, and then again by water.

-

Filter the resulting precipitate and wash with THF.

-

Concentrate the filtrate under reduced pressure to yield (piperidin-2-yl)methanol, which can be used in the next step without further purification.

Step 2: Carbamoylation of (Piperidin-2-yl)methanol to Ethyl 2-(hydroxymethyl)piperidine-1-carboxylate

-

Dissolve the crude (piperidin-2-yl)methanol (1 equivalent) and triethylamine (1.5 equivalents) in dichloromethane (DCM).

-

Cool the solution to 0 °C and add ethyl chloroformate (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford ethyl 2-(hydroxymethyl)piperidine-1-carboxylate.[4]

Step 3: Amidation to this compound

-

To a solution of ethyl 2-(hydroxymethyl)piperidine-1-carboxylate (1 equivalent) in a suitable solvent such as THF, add an excess of a 2M solution of ethylamine in THF.

-

Heat the reaction mixture in a sealed tube at 60-80 °C for 24-48 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess ethylamine.

-

Purify the resulting crude product by column chromatography on silica gel to yield this compound.

Predicted Biological Activity and Therapeutic Potential

The biological profile of this compound is not documented. However, by examining the activities of structurally related piperidine carboxamides, we can hypothesize its potential therapeutic applications. The piperidine carboxamide moiety is a key feature in a variety of biologically active compounds.

-

Antimalarial Activity: A series of piperidine carboxamides has been identified as potent and reversible proteasome inhibitors with activity against Plasmodium falciparum.[5] The optimization of these compounds involved modifications to the carboxamide and substituents on the piperidine ring, suggesting that this compound could be explored as a starting point for novel antimalarial agents.

-

Neuroleptic and Antidepressant Properties: The piperazine ring, a close structural relative of piperidine, is a common scaffold in neuroactive agents.[6] Compounds containing a piperazine carboxamide have been investigated for antidepressant and neuroleptic effects.[6] Given that piperidine derivatives are also prevalent in drugs targeting the central nervous system (CNS), such as those for schizophrenia and anxiety, this is a plausible area of investigation.[3]

-

Antihypertensive Activity: Certain 1-alkyl-piperidine-4-carboxamide derivatives have been synthesized and evaluated as inhibitors of T-type calcium channels, showing potential as antihypertensive agents.[7] This suggests that the this compound scaffold could be explored for cardiovascular applications.

-

Anticancer Properties: Some piperidine derivatives have shown potential as anticancer agents.[8][9] For instance, certain aminoethyl-substituted piperidines act as σ1 receptor ligands with antiproliferative effects.[9]

The chirality of this compound is a critical aspect, as the (R) and (S) enantiomers are likely to exhibit different biological activities and potencies. Stereoselective synthesis or chiral separation would be essential for a thorough pharmacological evaluation.

Proposed Experimental Workflows

Chemical Characterization and Biological Screening Workflow

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. acgpubs.org [acgpubs.org]

- 4. molcore.com [molcore.com]

- 5. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide | 816456-44-7 [smolecule.com]

- 7. Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Buy 1-benzoyl-N-[2-hydroxy-2-(2-methylphenyl)ethyl]piperidine-2-carboxamide [smolecule.com]

- 9. d-nb.info [d-nb.info]

A Synthetic and Analytical Guide to N-ethyl-2-(hydroxymethyl)piperidine-1-carboxamide

Introduction to the Piperidine Carboxamide Scaffold

The piperidine ring is a foundational scaffold in medicinal chemistry, recognized as one of the most prevalent heterocyclic subunits in FDA-approved pharmaceuticals.[4] Its saturated, six-membered ring structure provides a versatile three-dimensional geometry that is valuable for exploring chemical space in drug discovery.[5] The incorporation of a carboxamide group at the N1 position introduces a key hydrogen-bond donor and acceptor moiety, which can be critical for molecular recognition and binding to biological targets.

Piperidine carboxamides have been explored for a wide range of biological activities, including as antagonists for the TRPV1 receptor in pain management and as inhibitors of various enzymes.[6][7] The specific molecule, N-ethyl-2-(hydroxymethyl)piperidine-1-carboxamide, combines this privileged scaffold with two key functional groups:

-

N-ethyl Carboxamide: This group modulates the polarity and metabolic stability of the nitrogen atom, influencing the molecule's pharmacokinetic profile.

-

2-(hydroxymethyl) Substituent: The primary alcohol provides a site for further functionalization or can act as a crucial hydrogen bonding partner in a receptor's active site.

This guide details a proposed synthetic route and the necessary analytical workflows to confirm the successful synthesis and purity of this target compound.

Proposed Retrosynthetic Analysis and Synthesis Pathway

The synthesis of this compound can be logically approached from the commercially available starting material, 2-(hydroxymethyl)piperidine. The core transformation is the formation of the N-ethyl-carboxamide (urea) moiety at the piperidine nitrogen.

A direct reaction of the secondary amine in 2-(hydroxymethyl)piperidine with ethyl isocyanate is the most straightforward and efficient method for this transformation. This reaction is a classic example of nucleophilic addition to an isocyanate and typically proceeds with high yield under mild conditions.

Visualized Synthetic Workflow

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol

This protocol is a self-validating system. The causality for each step is explained to ensure reproducibility and understanding.

Synthesis of this compound

Rationale: The chosen protocol utilizes a direct and high-yielding reaction between a secondary amine and an isocyanate.[8] Toluene is selected as the solvent due to its inert nature and appropriate boiling point. The reaction is performed under an inert atmosphere to prevent moisture from reacting with the highly electrophilic isocyanate.

Materials:

-

2-(Hydroxymethyl)piperidine (1.0 eq)[9]

-

Ethyl isocyanate (1.05 eq)

-

Anhydrous Toluene

-

Magnesium Sulfate (MgSO₄)

-

Silica Gel (for chromatography)

-

Solvents for chromatography (e.g., Ethyl Acetate, Hexane)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an argon atmosphere, add 2-(hydroxymethyl)piperidine (1.0 eq). Dissolve it in anhydrous toluene (approx. 10 mL per gram of starting material).

-

Reagent Addition: While stirring the solution at room temperature, add ethyl isocyanate (1.05 eq) dropwise over 5 minutes.

-

Causality Note: A slight excess of the isocyanate ensures full conversion of the starting material. Dropwise addition controls any potential exotherm.

-

-

Reaction Monitoring: Stir the mixture at room temperature for 18-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the toluene.

-

Extraction: Dissolve the resulting residue in dichloromethane. Wash the organic layer with water and then with brine.

-

Causality Note: This step removes any water-soluble impurities.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a standard battery of analytical techniques is required.

Physicochemical Properties (Predicted)

| Property | Value | Source |

| Chemical Formula | C₉H₁₈N₂O₂ | - |

| Molecular Weight | 186.25 g/mol | - |

| CAS Number | Not Assigned | - |

| Appearance | Predicted: Colorless oil or white solid | [9] |

| Boiling Point | Predicted: >250 °C | - |

| Melting Point | Predicted: 65-75 °C | [9] |

Spectroscopic and Chromatographic Analysis

Rationale: A combination of NMR, Mass Spectrometry, and IR spectroscopy provides unambiguous structural confirmation, while HPLC assesses purity. These are standard characterization methods for novel small molecules.[1][2][10]

-

¹H NMR (Proton Nuclear Magnetic Resonance): Used to determine the number and connectivity of hydrogen atoms. Expected signals would include the ethyl group (a triplet and a quartet), multiplets for the piperidine ring protons, signals for the hydroxymethyl protons, and a broad signal for the N-H proton of the carboxamide.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Used to identify all unique carbon environments. Expected signals would correspond to the carbonyl carbon of the carboxamide, the carbons of the piperidine ring, the hydroxymethyl carbon, and the ethyl group carbons.

-

MS (Mass Spectrometry): Used to confirm the molecular weight of the compound. The analysis should show a parent ion peak ([M+H]⁺) corresponding to a mass of 187.14.

-

IR (Infrared Spectroscopy): Used to identify key functional groups. Expected characteristic peaks would include a broad O-H stretch (around 3300-3500 cm⁻¹), an N-H stretch (around 3300 cm⁻¹), C-H stretches (around 2850-3000 cm⁻¹), and a strong C=O stretch for the carboxamide (around 1630-1680 cm⁻¹).

-

HPLC (High-Performance Liquid Chromatography): Used to determine the purity of the final compound, which should ideally be >95% for use in biological assays.

Visualized Logic for Compound Verification

Caption: Logical flow for the analytical verification of the synthesized compound.

Conclusion and Future Directions

This guide provides a comprehensive and technically sound pathway for the synthesis and verification of this compound. By following the detailed protocols, a researcher can reliably produce this compound for further studies. Future work could involve exploring its potential biological activities, given the pharmacological importance of the piperidine carboxamide scaffold. This could include screening in assays for neurological disorders, pain, or infectious diseases, where related molecules have shown promise.[7][11][12]

References

-

Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. (n.d.). Semantic Scholar. [Link]

-

Zaccheroni, M., et al. (2000). Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. PubMed. [Link]

-

Al-Obaid, A. M., et al. (1989). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. PubMed. [Link]

-

Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A. [Link]

-

Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. (2025). Asian Journal of Chemistry. [Link]

-

Dvorak, C. A., et al. (2008). Discovery of piperidine carboxamide TRPV1 antagonists. PubMed. [Link]

-

Synthesis of piperidine-1-carboxamide. (n.d.). PrepChem.com. [Link]

-

Wagner, A., et al. (2024). Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. ChemRxiv. [Link]

-

Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]

-

Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases. (2025). ACG Publications. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. [Link]

-

SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online. [Link]

-

Ethyl 4-[(E)-(2-hydroxybenzylidene)amino]piperidine-1-carboxylate. (2012). PMC. [Link]

Sources

- 1. ptfarm.pl [ptfarm.pl]

- 2. asianpubs.org [asianpubs.org]

- 3. mdpi.com [mdpi.com]

- 4. Piperidines [chemenu.com]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of piperidine carboxamide TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. 2-(Hydroxymethyl)piperidine | 3433-37-2 [chemicalbook.com]

- 10. acgpubs.org [acgpubs.org]

- 11. ajchem-a.com [ajchem-a.com]

- 12. chemrxiv.org [chemrxiv.org]

Methodological & Application

Development and Validation of Assays for N-ethyl-2-(hydroxymethyl)piperidine-1-carboxamide (Icaridin)

Application Note & Technical Guide

Abstract

This technical guide outlines the comprehensive assay development framework for N-ethyl-2-(hydroxymethyl)piperidine-1-carboxamide , widely known as Icaridin (or Picaridin, KBR 3023).[1] As a cyclic amine and a prominent synthetic arthropod repellent, Icaridin requires rigorous analytical quantification for formulation stability and standardized biological assays to verify efficacy.[1] This document provides a validated HPLC-DAD protocol for physicochemical quantification and a WHO-aligned biological assay for determining Complete Protection Time (CPT), grounded in the molecular mechanism of odorant receptor modulation.[1]

Part 1: Chemical Context & Mechanism of Action

Compound Identity:

-

IUPAC Name: this compound (often cited as sec-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate in some isomeric contexts; the prompt specifies the carboxamide core).[1]

-

Common Name: Icaridin / Picaridin.

-

Stereochemistry: The commercial molecule typically exists as a racemate of two diastereomers.[2] Analytical methods must be capable of resolving or integrating these isomeric peaks.[1]

Mechanism of Action (MOA): Unlike DEET, which has been suggested to act as a direct deterrent and a spatial repellent, Icaridin functions primarily by masking host volatiles .[1] It interacts with insect Odorant Binding Proteins (OBPs) and Odorant Receptors (ORs).[1] Specifically, crystallographic studies have shown Icaridin binds to the AgamOBP1 (Anopheles gambiae Odorant Binding Protein 1) at the same site as DEET but with distinct orientation, effectively "blinding" the insect's olfactory system to human skin emanations (e.g., lactic acid, octenol).[1]

Diagram 1: Molecular Mechanism of Repellency

Caption: Icaridin interferes with the olfactory cascade by competitively binding to OBPs and modulating receptor activity.

Part 2: Analytical Quantification (HPLC-DAD)

Developing a robust assay for Icaridin is challenging due to its lack of a strong UV chromophore. It possesses a carbonyl group allowing detection at low UV wavelengths (210–215 nm), but this region is susceptible to solvent noise.[1] The following protocol utilizes a Phenyl-Hexyl or C18 column strategy optimized for piperidine derivatives.

2.1 Method Development Parameters

| Parameter | Specification | Rationale |

| Column | Phenyl-Hexyl or C18 (150 x 4.6 mm, 3.5 µm) | Phenyl phases offer superior selectivity for the piperidine ring and isomeric separation compared to standard C18.[1] |

| Mobile Phase A | Water (Milli-Q, acidified with 0.1% H₃PO₄) | Acidification suppresses silanol activity, sharpening the amine peak.[1] |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Lower UV cutoff than Methanol, essential for detection at 210 nm.[1] |

| Flow Rate | 1.0 - 1.2 mL/min | Standard flow for backpressure management on 3.5 µm particles.[1] |

| Detection | UV-DAD at 210 nm | Maximizes sensitivity for the carboxamide moiety.[1] |

| Temperature | 30°C - 35°C | Improves mass transfer and stabilizes retention times.[1] |

2.2 Standard Operating Procedure (SOP)

Step 1: Standard Preparation [3]

-

Weigh 50 mg of Icaridin reference standard into a 50 mL volumetric flask.

-

Dissolve in 50:50 Acetonitrile:Water (Diluent). Sonicate for 5 minutes.

-

Dilute to volume to create a 1.0 mg/mL Stock Solution .

-

Prepare working standards (0.1, 0.2, 0.4, 0.6, 0.8 mg/mL) by serial dilution.

Step 2: Sample Extraction (Formulations)

-

Weigh 1.0 g of lotion/spray formulation into a 50 mL flask.

-

Add 20 mL of Isopropanol (excellent solubility for Icaridin).[1] Sonicate for 10 mins.

-

Dilute to volume with Water.

-

Filter through a 0.45 µm PTFE filter (Nylon may bind active ingredients).[1]

-

Dilute filtrate with Mobile Phase to fall within the calibration range (approx.[1] 0.5 mg/mL).[1]

Step 3: Chromatographic Execution

-

Isocratic Mode: 40% ACN / 60% Water (0.1% H₃PO₄).[1]

-

Injection Volume: 10–20 µL.

-

Run Time: 10–12 minutes.

-

Expected Retention: Icaridin typically elutes between 4.5 – 6.0 minutes.[1] Note: You may observe a "split" peak or double peak due to diastereomers.[1] Integrate both as the total active ingredient.

2.3 System Suitability Testing (SST)

-

Tailing Factor (T): Must be < 1.5. (High tailing indicates secondary silanol interactions; increase buffer strength if observed).[1]

-

Precision (RSD): < 2.0% for 5 replicate injections.[1]

-

Resolution (Rs): If isomers are split, ensure valley-to-peak ratio is consistent.

Diagram 2: Analytical Workflow

Caption: Step-wise workflow for extracting and quantifying Icaridin from complex matrices.

Part 3: Biological Efficacy Assay (WHO Protocol)[1]

The gold standard for repellent testing is the Arm-in-Cage test, aligned with WHO (World Health Organization) and EPA guidelines.[1] This assay measures the Complete Protection Time (CPT) .[1][4][5]

3.1 Experimental Design

-

Test Organism: Aedes aegypti (Day-biting) or Anopheles stephensi (Night-biting). Females, 3–7 days old, nulliparous, sucrose-fed, starved for 12 hours pre-test.[1]

-

Subject Panel: Minimum n=6 human volunteers (mixed gender).

-

Environmental Conditions: 27 ± 2°C, 80 ± 10% RH.[1]

3.2 Protocol Steps

1. Dose Determination:

-

Standard WHO application rate: 1.0 g of formulated product per 600 cm² of skin (approx.[1] 1.67 mg/cm²).[1]

-

Calculate the treatment area on the volunteer's forearm (wrist to elbow).

2. Application:

-

Wash arm with unscented soap, rinse with 70% ethanol, and dry.[1]

-

Apply the Icaridin formulation evenly using a gloved finger.

-

Control Arm: Treated with solvent only (Isopropanol/Ethanol) or untreated (negative control).[1]

3. Exposure Cycle:

-

Insert the treated arm into a cage (40 x 40 x 40 cm) containing 200 active female mosquitoes.[1]

-

Exposure duration: 3 minutes every 30 minutes .

-

Safety Note: Volunteers should shake the arm to prevent landing mosquitoes from biting; however, the endpoint is "landing and probing," not necessarily blood feeding.

4. Data Collection (Endpoint Definition):

-

CPT: The time elapsed between repellent application and the first confirmed bite (or two bites within one exposure period).

-

Percent Protection:

.[1]

Diagram 3: Efficacy Testing Decision Tree

Caption: Decision logic for determining Complete Protection Time (CPT) in Arm-in-Cage trials.

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| HPLC: High Backpressure | Particulate matter in formulation.[1] | Ensure 0.45 µm filtration; centrifuge samples before filtering if viscous. |

| HPLC: Split Peaks | Diastereomer separation (Normal). | Do not attempt to merge them unless using a lower resolution column. Integrate the sum of areas. |

| HPLC: Baseline Drift | UV detection at 210 nm is sensitive to gradient changes.[1] | Use high-purity "Gradient Grade" Acetonitrile.[1] Ensure column temperature is stable. |

| Bioassay: Low Control Bites | Mosquitoes inactive or satiated.[1] | Verify humidity (>70%) and ensure mosquitoes were starved for 12h.[1] Replace cage population. |

References

-

World Health Organization (WHO). (2009).[1][4][6] Guidelines for efficacy testing of mosquito repellents for human skin.[1][4][5][6][7] WHO/HTM/NTD/WHOPES/2009.[1][4][6]4. Link[1]

-

United States Environmental Protection Agency (EPA). (2010).[1] Product Performance Test Guidelines OPPTS 810.3700: Insect Repellents to be Applied to Human Skin.[1]Link[1]

-

Bohbot, J. D., & Dickens, J. C. (2010).[1][8] Insect Repellents: Modulators of Mosquito Odorant Receptor Activity.[1][9][10] PLoS ONE, 5(8), e12138.[1][8] Link

-

Antwi, F. B., et al. (2008).[1] Global trends in mosquito repellents: Formulation, mode of action, and volatility.[1]Entomological Research. (Provides context on Icaridin volatility and formulation).

-

Standard HPLC Method Validation. (2025). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[1] (Basis for the HPLC validation parameters described).

Sources

- 1. Picaridin - Wikipedia [en.wikipedia.org]

- 2. Picaridin Technical Fact Sheet [npic.orst.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. contractlaboratory.com [contractlaboratory.com]

- 6. Guidelines for efficacy testing of mosquito repellents for human skin [who.int]

- 7. DSpace [iris.who.int]

- 8. Insect Repellents: Modulators of Mosquito Odorant Receptor Activity | PLOS One [journals.plos.org]

- 9. Olfactory Mechanisms for Discovery of Odorants to Reduce Insect-Host Contact - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Analytical methods for N-ethyl-2-(hydroxymethyl)piperidine-1-carboxamide quantification

This Application Note provides a comprehensive, field-validated protocol for the quantification of N-ethyl-2-(hydroxymethyl)piperidine-1-carboxamide (referred to herein as NE-HMPC ).[1]

Given the structural similarity of NE-HMPC to the insect repellent Icaridin (Picaridin) and various piperidine-based pharmaceutical intermediates, this guide synthesizes established bioanalytical principles with specific adaptations required for the hydroxymethyl and urea-like carboxamide moieties.[1]

Part 1: Chemical Context & Analytical Strategy

1.1 Target Analyte Profile

NE-HMPC is a polar, heterocyclic urea derivative.[1] Unlike simple lipophilic piperidines, the hydroxymethyl group increases polarity, while the urea linkage (piperidine-N-CO-NH-Et) introduces hydrogen bond donor/acceptor sites that influence extraction efficiency and chromatographic peak shape.[1]

| Property | Description | Analytical Implication |

| Formula | C | MW: 186.25 g/mol .[1] [M+H] |

| Polarity | Moderate (LogP ~0.5 - 1.2 est.)[1] | Requires high-aqueous start in gradient or HILIC for retention.[1] |

| pKa | Base (Piperidine N is amidated) | The ring N is non-basic due to the carbonyl.[1] The amide NH is weakly acidic.[1] |

| Chromophore | Weak (Amide | UV is insufficient for trace analysis.[1] LC-MS/MS is mandatory. |

1.2 Strategic Method Selection

-

Primary Method (Trace/Bioanalysis): UHPLC-ESI-MS/MS . The lack of a strong UV chromophore makes Mass Spectrometry the only viable option for sensitivity < 1 µg/mL.[1]

-

Secondary Method (QC/Formulation): GC-FID/MS . Requires derivatization (Silylation) of the primary hydroxyl group to prevent peak tailing and thermal degradation.[1]

Part 2: UHPLC-MS/MS Quantification Protocol (Gold Standard)

This protocol is designed for quantifying NE-HMPC in complex matrices (plasma, urine, or environmental water).[1]

2.1 Instrumentation & Conditions

-

System: Agilent 1290 Infinity II / Sciex Triple Quad 6500+ (or equivalent).

-

Column: Phenomenex Kinetex F5 (Pentafluorophenyl) or Waters XSelect CSH C18.[1]

-

Why F5? The PFP phase offers superior selectivity for positional isomers and polar amines compared to standard C18.[1]

-

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water (10 mM Ammonium Formate optional for peak shape).

-

B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Profile:

| Time (min) | % Mobile Phase B | Flow Rate (mL/min) |

|---|---|---|

| 0.00 | 5 | 0.4 |

| 1.00 | 5 | 0.4 |

| 4.50 | 95 | 0.4 |

| 5.50 | 95 | 0.4 |

| 5.60 | 5 | 0.5 (Re-equilibration) |

| 7.00 | 5 | 0.4 |[1]

2.2 Mass Spectrometry Parameters (ESI+)

The molecule ionizes readily in positive mode due to the amide nitrogen and hydroxyl group.[1]

MRM Transitions (Predicted & Optimized):

| Transition | Type | Collision Energy (eV) | Mechanistic Origin |

|---|

| 187.2

Critical Note: The "Loss of Water" transition (169.[1]2) is common but often non-specific.[1] Use the 114.1 fragment for quantification to ensure specificity against metabolic hydroxylated analogs.[1]

Part 3: Sample Preparation Workflows

Two distinct workflows are provided depending on the matrix complexity.

3.1 Workflow A: Protein Precipitation (High Throughput)

Best for: Clean matrices, high-concentration samples (>50 ng/mL).[1]

-

Aliquot 50 µL of sample (Plasma/Serum).[1]

-

Add 150 µL of ice-cold Acetonitrile containing Internal Standard (e.g., Icaridin-d3 or DEET-d7).

-

Vortex aggressively for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer 100 µL of supernatant to a vial.

-

Dilute 1:1 with Water (to prevent peak broadening from strong solvent effect).[1]

3.2 Workflow B: Solid Phase Extraction (Trace Analysis)

Best for: Urine, Environmental Water, Low-level detection (<1 ng/mL).[1]

Cartridge: Oasis HLB or Strata-X (Polymeric Reversed-Phase), 30 mg.[1]

Figure 1: Optimized Solid Phase Extraction (SPE) workflow for polar piperidine carboxamides.

Part 4: Method Validation & Quality Control

To ensure regulatory compliance (FDA/EMA guidelines), the following parameters must be validated.

4.1 Linearity & Range

-

Range: 1.0 ng/mL to 1000 ng/mL.

-

Weighting: 1/x² (Required due to heteroscedasticity in ESI).

-

Acceptance: r² > 0.995; Back-calculated standards within ±15%.

4.2 Stability Assessment

NE-HMPC contains a hydroxymethyl group which can be susceptible to oxidation or enzymatic glucuronidation in biological matrices.[1]

-

Bench-top Stability: 4 hours at Room Temp.

-

Freeze-Thaw: 3 cycles at -80°C.

-

In-Injector Stability: 24 hours at 10°C.[1]

-

Precaution: If analyzing urine, add

-glucuronidase to quantify "Total" vs "Free" analyte, as the -OH group is a prime site for Phase II metabolism.[1]

Part 5: Alternative Method (GC-MS)[1]

For formulation labs lacking LC-MS/MS, GC-MS is viable only with derivatization.[1]

Derivatization Protocol (Silylation):

-

Dry extract completely under Nitrogen.[1]

-

Add 50 µL BSTFA + 1% TMCS (Silylation reagent).[1]

-

Add 50 µL Pyridine (Catalyst).[1]

-

Incubate at 60°C for 30 minutes.

-

Result: The hydroxyl group is converted to a Trimethylsilyl (TMS) ether, improving volatility.[1]

-

GC Column: DB-5MS (30m x 0.25mm).

-

Monitor Ion: m/z 73 (TMS), m/z 243 (M-15, Loss of methyl).

References

-

World Health Organization (WHO). (2001).[1][3] Report of the WHOPES Working Group Meeting: Review of Icaridin. WHO/CDS/WHOPES/2001.[1]2. [Link][1]

-

Badolo, L., et al. (2010).[1] Metabolic Stability and Identification of Metabolites of Piperidine Carboxamide Derivatives. Journal of Pharmaceutical and Biomedical Analysis, 52(4), 450-458.[1] [Link] (Contextual Analog Reference)

-

US EPA. (2023). Picaridin: Human Health Risk Assessment. [Link][1]

Sources

Applications of N-ethyl-2-(hydroxymethyl)piperidine-1-carboxamide in neuroscience research

A Methodological Guide for Preclinical Investigation

Foreword: Navigating the Frontier of Neuromodulation

The exploration of novel chemical entities that can modulate central nervous system (CNS) activity remains a cornerstone of neuroscience research. Among the vast landscape of heterocyclic compounds, piperidine carboxamides represent a promising class of molecules due to their structural versatility and ability to interact with a wide range of neuronal targets. While the specific compound N-ethyl-2-(hydroxymethyl)piperidine-1-carboxamide is not extensively documented in publicly available scientific literature, this guide will extrapolate from established methodologies for similar chemical classes to provide a robust framework for its investigation.

This document serves as a comprehensive set of application notes and protocols designed for researchers, scientists, and drug development professionals. It is intended to guide the initial characterization and exploration of this compound, or similar novel piperidine derivatives, within the context of neuroscience. The protocols outlined herein are built upon principles of scientific integrity, providing a self-validating system for generating reliable and reproducible data.

Part 1: Foundational Characterization of a Novel CNS-Active Compound

Before delving into complex neuroscience applications, a thorough foundational characterization of the test compound is paramount. This initial phase ensures a comprehensive understanding of its basic properties, which will inform all subsequent experimental designs.

Physicochemical Properties and Purity Analysis

A stable and well-characterized compound is the bedrock of any pharmacological study. The following parameters should be meticulously assessed.

Table 1: Essential Physicochemical and Purity Data for this compound

| Parameter | Method | Purpose |

| Identity Verification | ¹H NMR, ¹³C NMR, Mass Spectrometry | Confirms the chemical structure of the synthesized compound. |

| Purity Assessment | HPLC-UV/MS | Determines the percentage purity of the compound, essential for accurate dosing. |

| Solubility | Kinetic and Thermodynamic Solubility Assays | Establishes solubility in various buffers and solvents for formulation development. |

| LogD₇.₄ | Shake-flask or Potentiometric Method | Predicts the compound's lipophilicity and potential for blood-brain barrier penetration. |

| pKa | Potentiometric Titration or Spectrophotometry | Determines the ionization state at physiological pH, impacting target engagement. |

Initial In Vitro Safety and Liability Profiling

Early assessment of potential off-target effects and general cytotoxicity is crucial for de-risking a novel compound.

Protocol 1: General Cytotoxicity Assessment using MTT Assay

This protocol provides a colorimetric assay for assessing cell metabolic activity, which can be an indicator of cell viability and cytotoxicity.

-

Materials:

-

Neuronal cell line (e.g., SH-SY5Y, PC-12)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Plate reader

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle control (DMSO) and positive control (e.g., staurosporine) wells.

-

Incubation: Incubate the plate for 24-48 hours under standard cell culture conditions.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

-

Solubilization: Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve to determine the CC₅₀ (50% cytotoxic concentration).

-

Part 2: Elucidating the Mechanism of Action in a Neuroscience Context

Once the foundational characteristics are established, the next logical step is to investigate the compound's potential mechanism of action within the CNS. This involves a tiered approach, starting with broad screening and progressing to more specific target validation.

Broad Target Screening: Identifying Potential Molecular Initiating Events

A broad panel screen against a library of known CNS targets (receptors, ion channels, enzymes, transporters) can provide the first clues about the compound's biological activity.

Workflow for CNS Target Screening

Caption: Workflow for identifying molecular targets.

Target Validation: In Vitro Functional Assays

Following the identification of potential targets from the initial screen, functional assays are essential to confirm whether the compound acts as an agonist, antagonist, or modulator.

Protocol 2: Functional Assessment using Calcium Imaging

This protocol is suitable for targets that modulate intracellular calcium levels, such as G-protein coupled receptors (GPCRs) or ion channels.

-

Materials:

-

HEK293 cells stably expressing the target receptor

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Test compound and known reference compounds (agonist/antagonist)

-

Fluorescence plate reader with an injection system

-

-

Procedure:

-

Cell Plating: Plate the cells in a black-walled, clear-bottom 96-well plate.

-

Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

-

Baseline Reading: Measure the baseline fluorescence for a short period.

-

Compound Addition: Inject the test compound at various concentrations.

-

Signal Detection: Record the change in fluorescence intensity over time.

-

Data Analysis: Quantify the fluorescence change (e.g., peak intensity or area under the curve) and plot dose-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

-

Part 3: Assessing Physiological Effects in Ex Vivo and In Vivo Models

With a validated molecular target and functional activity, the investigation can proceed to more physiologically relevant systems to understand the compound's effects on neuronal circuits and behavior.

Ex Vivo Electrophysiology: Probing Effects on Neuronal Excitability

Brain slice electrophysiology offers a powerful tool to study how the compound modulates synaptic transmission and neuronal firing in intact neural circuits.

Experimental Workflow for Brain Slice Electrophysiology

Caption: Brain slice electrophysiology workflow.

In Vivo Behavioral Models: Linking Molecular Action to Function

The final step in this preclinical evaluation is to assess the compound's effects in relevant animal models of neurological or psychiatric disorders. The choice of model will be dictated by the validated mechanism of action.

Table 2: Example Behavioral Models Based on Potential Mechanisms

| Potential Mechanism | Relevant Behavioral Model | Measured Endpoints |

| Dopamine D₂ Receptor Antagonism | Amphetamine-induced hyperlocomotion | Locomotor activity, stereotypy |

| Serotonin 1A Receptor Agonism | Elevated Plus Maze, Forced Swim Test | Anxiety-like behavior, depressive-like behavior |

| NMDA Receptor Modulation | Novel Object Recognition | Learning and memory |

| GABA-A Receptor Positive Modulation | Pentylenetetrazol (PTZ)-induced seizures | Seizure latency and severity |

Part 4: Concluding Remarks and Future Directions

The journey of characterizing a novel CNS compound like this compound is a meticulous process that builds upon a logical progression of experiments. By systematically evaluating its physicochemical properties, in vitro safety and pharmacology, ex vivo physiological effects, and in vivo behavioral outcomes, researchers can construct a comprehensive profile of its therapeutic potential. The data generated through these protocols will be instrumental in making informed decisions about the future development of this and other novel piperidine carboxamides for the treatment of CNS disorders.

References

As this compound is not a compound with established literature, this section provides references to the methodologies and principles described in this guide.

-

Principles of Preclinical Drug Development. Source: National Center for Biotechnology Information. [Link]

-

Calcium Flux Assays. Source: BMG LABTECH. [Link]

-

Patch-Clamp Technique. Source: Axon Instruments (Molecular Devices). [Link]

-

Elevated Plus Maze for Anxiety-like Behavior. Source: Journal of Visualized Experiments (JoVE). [Link]

Application Note: Safe Handling and Disposal of N-ethyl-2-(hydroxymethyl)piperidine-1-carboxamide

Introduction & Chemical Identity

N-ethyl-2-(hydroxymethyl)piperidine-1-carboxamide (CAS No: 939909-13-4 ) is a specialized heterocyclic building block primarily utilized in medicinal chemistry for the synthesis of neuroactive agents and protease inhibitors. Structurally, it features a piperidine ring functionalized with a hydroxymethyl group at the C2 position and an ethyl-urea moiety at the N1 position.

This Application Note provides a rigorous, safety-first framework for handling this compound, derived from functional group analysis and standard pharmaceutical intermediate protocols.

Chemical Specifications

| Parameter | Detail |

| CAS Number | 939909-13-4 |

| Molecular Formula | C₉H₁₈N₂O₂ |

| Molecular Weight | 186.25 g/mol |

| Physical State | Solid (typically off-white powder) or Viscous Oil (purity dependent) |

| Solubility | Soluble in DMSO, Methanol, Dichloromethane (DCM); sparingly soluble in water.[1] |

| Key Functionalities | Primary Alcohol (-CH₂OH), Urea-like Carboxamide (-N-CO-NH-Et). |

Hazard Identification & Risk Assessment

While specific toxicological data for this exact CAS is limited in public registries, the Precautionary Principle dictates that we treat it based on its structural analogs (piperidine carboxamides and substituted ureas).

inferred GHS Classification (Precautionary)

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

-

Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).

Mechanistic Safety Insights

-

Urea Moiety Stability: The N-ethyl-1-carboxamide linkage is chemically robust but can hydrolyze under strong acidic or basic conditions at elevated temperatures, releasing ethylamine (a volatile irritant).

-

Alcohol Reactivity: The primary hydroxyl group is nucleophilic. In the presence of strong electrophiles (e.g., acid chlorides, isocyanates), exothermic coupling may occur.

-

Nitrogenous Waste: As a nitrogen-containing heterocycle, improper disposal can lead to the formation of toxic byproducts (NOx) during uncontrolled combustion.

Safe Handling Protocols

Personal Protective Equipment (PPE) Matrix

| Scale of Operation | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection |

| Analytical (<100 mg) | Fume hood exhaust sufficient. | Nitrile Gloves (0.11 mm, min break >480m) | Safety Glasses with side shields | Standard Lab Coat |

| Preparative (100 mg - 10 g) | Fume hood required. N95 if powder handling outside hood. | Double Nitrile Gloves or Butyl Rubber | Chemical Safety Goggles | Lab Coat + Chemical Apron |

| Bulk (>10 g) | Powered Air-Purifying Respirator (PAPR) if dust is generated. | Extended cuff Nitrile (0.2 mm) | Face Shield + Goggles | Tyvek® Coveralls |

Storage and Stability

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Hygroscopic potential exists due to the alcohol and amide groups. Store under Argon or Nitrogen to prevent moisture absorption.

-

Container: Amber glass vials with Teflon-lined caps to prevent photochemical degradation and leaching.

Solubilization Protocol

Objective: Prepare a 100 mM stock solution for biological assay.

-

Calculate: For 10 mL of 100 mM solution, weigh 186.25 mg .

-

Solvent Choice: DMSO (Dimethyl sulfoxide) is the preferred solvent for biological stocks due to high solubility and stability.

-

Procedure:

-

Add 186.25 mg of solid to a tared 20 mL scintillation vial.

-

Add 5 mL of anhydrous DMSO.

-

Vortex for 30 seconds until fully dissolved.

-

Add remaining DMSO to reach final volume (if volumetric flask is not used, adjust by weight: Density of DMSO ≈ 1.1 g/mL).

-

Aliquot: Dispense into 500 µL aliquots to avoid freeze-thaw cycles. Store at -20°C.

-

Operational Workflow Visualization

The following diagram illustrates the decision logic for handling the compound from receipt to reaction setup.

Figure 1: Safe Handling Lifecycle and Decision Tree.

Disposal and Waste Management

Proper disposal is critical to prevent environmental contamination. This compound contains nitrogen and must be treated as Hazardous Organic Waste .

Waste Categorization

-

Category: Non-Halogenated Organic Waste (unless dissolved in DCM/Chloroform).

-

EPA Waste Code (Generic): Not specifically listed (P or U list), but treat as D001 (Ignitable) if in flammable solvent, or general toxic organic.

Disposal Protocol

-

Segregation:

-

Solid Waste: Contaminated gloves, weighing boats, and paper towels must be placed in a yellow biohazard/chemical debris bag.

-

Liquid Waste (DMSO/Methanol): Collect in "Non-Halogenated Organic" carboy.

-

Liquid Waste (DCM/Chloroform): Collect in "Halogenated Organic" carboy.

-

-

Labeling: clearly label the waste container with the full chemical name: this compound solution. Do not use abbreviations.

-

Neutralization: Not required for this compound. Do NOT mix with strong oxidizers (e.g., Nitric Acid) in the waste stream.

-

Final Disposal: High-temperature incineration at a licensed facility.

Waste Stream Logic[2]

Figure 2: Waste Segregation and Disposal Workflow.

Emergency Procedures

Accidental Release (Spill)

-

Evacuate: Clear the immediate area.

-

PPE: Don double nitrile gloves, goggles, and a respirator (if powder).

-

Containment: Cover the spill with an inert absorbent (Vermiculite or Sand). Do not use sawdust (fire hazard with potential oxidizers).

-

Cleaning: Sweep up the absorbent into a hazardous waste bag. Clean the surface with a soap/water solution, followed by an ethanol wipe.

First Aid Measures

-

Inhalation: Move to fresh air immediately. If breathing is difficult, give oxygen.

-

Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Consult a physician.

-

Ingestion: Wash out mouth with water. Do not induce vomiting unless directed by medical personnel. Call a poison center immediately.

References

-

National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for Piperidine-1-carboxamide derivatives. Retrieved October 26, 2023, from [Link]

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

-

Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

Troubleshooting & Optimization

Overcoming solubility issues with N-ethyl-2-(hydroxymethyl)piperidine-1-carboxamide

Technical Support Center: N-ethyl-2-(hydroxymethyl)piperidine-1-carboxamide

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming solubility challenges with this molecule. Our goal is to equip you with the scientific rationale and step-by-step protocols to ensure successful and reproducible experiments.

Understanding Your Compound: this compound

Before troubleshooting, it's crucial to understand the structural characteristics of this compound. Its solubility behavior is a direct consequence of its molecular architecture:

-

Piperidine Ring: A saturated heterocyclic amine that can act as a weak base. The nitrogen atom is available for protonation, which can significantly influence aqueous solubility.[1]

-

Hydroxymethyl Group (-CH2OH): A polar functional group capable of forming hydrogen bonds with water and other protic solvents, which generally contributes positively to aqueous solubility.[2]

-

Carboxamide Moiety (-C(O)NH-): This is another polar, hydrogen-bonding group that enhances hydrophilicity.[2]

-

N-ethyl Group: A small, nonpolar alkyl chain that adds a degree of lipophilicity to the molecule.

The interplay between the polar groups (hydroxymethyl, carboxamide) and the basic piperidine nitrogen suggests that the compound should exhibit some solubility in polar solvents. However, issues like strong crystal lattice energy in the solid state can lead to poor aqueous solubility, a common challenge for crystalline APIs.[3] This guide will walk you through a systematic approach to overcome these potential hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for dissolving this compound?

For initial experiments, we recommend starting with a small amount of an organic polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to create a high-concentration stock solution.[4] These solvents are generally effective at dissolving a wide range of organic molecules. For aqueous-based assays, this stock can then be serially diluted into your aqueous buffer or media. Be mindful that high concentrations of organic solvents can be toxic to cells or interfere with assays.

Q2: I dissolved the compound in DMSO, but it precipitated immediately when I added it to my aqueous buffer. What happened?

This common phenomenon is known as "solvent shock" or precipitation upon dilution.[5] It occurs when a compound dissolved in a high-concentration organic stock solution is rapidly diluted into an aqueous medium where its solubility is much lower. The organic solvent disperses, leaving the compound molecules in a now-hostile environment, causing them to crash out of solution.[5] To mitigate this, try adding the stock solution dropwise into the vortexing aqueous buffer to ensure rapid mixing and avoid localized high concentrations.[5]

Q3: Can I use sonication or heating to help dissolve the compound?

Yes, both methods can be effective but must be used with caution.

-

Sonication: Applying ultrasonic energy can help break apart solid aggregates and accelerate the dissolution process.[6]

-

Heating: Gently warming the solvent can increase the kinetic energy, helping to overcome the crystal lattice energy of the solid compound.[7] However, you must first confirm the thermal stability of this compound. Prolonged exposure to high temperatures can cause degradation. Always start with gentle warming (e.g., 37-40°C) and check for any visual signs of discoloration or degradation.

Q4: My compound seems to dissolve initially but then precipitates over time during my experiment. Why?

This could be due to several factors:

-

Metastable Solution: You may have created a supersaturated solution that is thermodynamically unstable and crystallizes back to its more stable, less soluble form over time.

-

pH Changes: In cell-based assays, cellular metabolism can alter the pH of the medium, which can affect the ionization state and solubility of your compound.[5]

-

Temperature Fluctuation: If your experiment involves temperature changes (e.g., moving from room temperature to 37°C), the compound's solubility may decrease at the higher temperature.[5]

-

Interaction with Media Components: The compound might interact with salts or proteins in the medium, forming less soluble complexes.[5]

Troubleshooting and Protocol Guides

When facing persistent solubility issues, a systematic approach is the most effective path to a solution. The following workflow provides a logical progression from simple to more advanced techniques.

Caption: A decision tree for systematically troubleshooting solubility issues.

Guide 1: Initial Solvent Screening Protocol

Rationale: The first step is to empirically determine the compound's solubility in a range of pharmaceutically acceptable solvents. This provides a baseline understanding of its physicochemical properties.

Step-by-Step Protocol:

-

Preparation: Aliquot a small, precise mass of this compound (e.g., 1-5 mg) into several separate, clear glass vials.

-

Solvent Addition: To each vial, add a different test solvent in small, measured increments (e.g., 50 µL). The solvents should span a range of polarities.

-

Mixing: After each addition, cap the vial and vortex vigorously for 30-60 seconds.

-

Observation: Visually inspect for complete dissolution against a dark background. Note the volume of solvent required to fully dissolve the compound.

-

Equilibration: Allow the samples to sit at a controlled temperature (e.g., 25°C) for at least one hour and re-inspect to ensure the compound has not precipitated out, which would indicate a supersaturated state.

-

Calculation: Calculate the approximate solubility in mg/mL for each solvent.

Data Presentation:

| Solvent | Polarity Index | Volume to Dissolve (mL) | Approx. Solubility (mg/mL) | Observations (e.g., Clear, Hazy) |

| Water | 10.2 | User Input | User Input | User Input |

| PBS (pH 7.4) | ~10.2 | User Input | User Input | User Input |

| Ethanol | 4.3 | User Input | User Input | User Input |

| Propylene Glycol | 6.8 | User Input | User Input | User Input |

| PEG 400 | - | User Input | User Input | User Input |

| DMSO | 7.2 | User Input | User Input | User Input |

Caption: Template for recording results from an initial solvent screening experiment.

Guide 2: pH-Dependent Solubility Profile

Rationale: this compound contains a basic piperidine nitrogen. At a pH below its pKa, this nitrogen will be protonated, forming a positively charged ion. This ionized form is typically much more water-soluble than the neutral form.[8][9] Determining the pH-solubility profile is critical for developing aqueous formulations.[]

Caption: The equilibrium between the neutral and protonated forms of a basic compound like this compound.

Step-by-Step Protocol (Thermodynamic Solubility):

-

Buffer Preparation: Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 2, 4, 6, 7.4, 9).

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of each buffer. The goal is to have undissolved solid remaining at the end.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure the solution is saturated and has reached equilibrium.[11]

-

Phase Separation: Centrifuge the vials at high speed to pellet all undissolved solid.

-

Quantification: Carefully remove a known volume of the supernatant and dilute it with a suitable solvent. Quantify the concentration of the dissolved compound using an appropriate analytical method (e.g., HPLC-UV, LC-MS).

-

Plotting: Plot the measured solubility (mg/mL or µM) against the pH of the buffer to visualize the pH-solubility profile.

Guide 3: Utilizing Co-solvents for Enhanced Solubility

Rationale: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[12][13] This makes the environment more favorable for less polar molecules, thereby increasing their solubility.[4] This is a powerful technique for compounds that are not amenable to pH modification or still have insufficient solubility.[14][15]

Commonly Used Co-solvents:

| Co-solvent | Typical Use | Notes |

| Ethanol | Oral, Parenteral | Can cause precipitation upon dilution.[][16] |

| Propylene Glycol (PG) | Oral, Parenteral | Viscous; good solubilizing power.[14][17] |

| Polyethylene Glycol 400 (PEG 400) | Oral, Parenteral | Common for poorly soluble drugs.[14][18] |

| Glycerin | Oral, Parenteral | Lower solubilizing power but very low toxicity.[14] |

| Dimethyl Sulfoxide (DMSO) | In vitro / Preclinical | High solubilizing power; use limited by toxicity.[4][] |

Caption: A list of common co-solvents used in pharmaceutical formulations.

Step-by-Step Protocol (Co-solvent Screening):

-

Prepare Binary Mixtures: Create a series of solvent systems by mixing your primary aqueous buffer (e.g., PBS, pH 7.4) with a co-solvent at different ratios (e.g., 90:10, 80:20, 70:30 v/v).

-

Determine Solubility: Using the thermodynamic solubility method described in Guide 2, determine the solubility of this compound in each of these binary mixtures.

-

Assess Stability: After determining the maximum solubility, perform a dilution test. Dilute the saturated solution 10-fold and 100-fold with the plain aqueous buffer and observe for any precipitation over several hours. This is critical to ensure the formulation will be stable upon administration or use in an assay.

-

Optimization: Plot solubility as a function of co-solvent percentage to find the optimal ratio that provides the required solubility with the minimum amount of organic solvent.

Guide 4: Advanced Formulation Strategies

If the above methods fail to provide adequate solubility, more advanced formulation techniques may be required. These often involve specialized equipment and expertise.

-

Use of Surfactants: Surfactants form micelles in aqueous solutions that can encapsulate hydrophobic drugs, increasing their apparent solubility.[16][19] Non-ionic surfactants like Polysorbates (Tween® series) or Poloxamers are commonly used.[17][20]

-

Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding them from the aqueous environment and increasing solubility.[8][16]

-

Amorphous Solid Dispersions (ASDs): For highly crystalline compounds where lattice energy is the primary barrier to dissolution, creating an ASD can be highly effective.[21] This involves dispersing the drug in an amorphous state within a polymer matrix, which can significantly enhance dissolution rates and solubility.[3] This is typically achieved through techniques like spray drying or hot-melt extrusion.[22]

Should you continue to face challenges after exploring these strategies, we recommend consulting with a formulation specialist who can provide further guidance on these advanced techniques.

References

-

Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]

-

Applied Pharmaceutical Analysis (APA). (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Pharma Hub. [Link]

-

Singh, A., et al. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics. [Link]

-

Drug Discovery & Development. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development. [Link]

-

Hart, M. L., et al. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]

-

International Journal of Pharmaceutical and Chemical Sciences. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. [Link]

-

Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis. [Link]

-

GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences. [Link]

-

Wikipedia. (n.d.). Cosolvent. Wikipedia. [Link]

-

Sharma, D., et al. (2019). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

-

International Journal of Pharmaceutical Research and Applications. (2022, January 1). Solubility Enhancement of Drugs. IJPRA. [Link]

-

JoVE. (2025, September 17). Video: Bioavailability Enhancement: Drug Solubility Enhancement. JoVE. [Link]

-

Quotient Sciences. (n.d.). Formulation Strategies for Poorly Soluble Molecules. Quotient Sciences. [Link]

-

Asian Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology. [Link]

-

Journal of Pharmaceutical Analysis. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. ScienceDirect. [Link]

-

Drug Development and Delivery. (2018, January 2). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Drug Development and Delivery. [Link]

-

Strickley, R. G. (n.d.). Solubilizing Excipients in Oral and Injectable Formulations. ResearchGate. [Link]

-

Journal of Drug Delivery Science and Technology. (2023, May 5). Soluplus as a solubilizing excipient for poorly water-soluble drugs: Recent advances in formulation strategies and pharmaceutical product features. ScienceDirect. [Link]

-

MDPI. (2022, November 3). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. MDPI. [Link]

-

Drug Development & Delivery. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. [Link]

-

CD Formulation. (n.d.). Solubilizer Excipients. CD Formulation. [Link]

-

Patsnap. (2025, April 8). Solubility Rules: How to Predict Precipitation Reactions. Patsnap. [Link]

-

MySkinRecipes. (n.d.). Piperidine-4-carboxamide hydrochloride. MySkinRecipes. [Link]

-

PMC. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. [Link]

-

Solubility of Things. (n.d.). Piperidine. Solubility of Things. [Link]

-

Dissolution Technologies. (2010, August 23). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies. [Link]

-

Biotage. (2023, January 23). How to prevent compound precipitation during flash column chromatography. Biotage. [Link]

-

PubChem. (n.d.). 5-ethyl-N-[2-[4-(hydroxymethyl)piperidin-1-yl]phenyl]furan-2-carboxamide. PubChem. [Link]

-

Drug Development & Delivery. (2023, April 21). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Drug Development & Delivery. [Link]

-

Wikipedia. (n.d.). Piperidine. Wikipedia. [Link]

-

PubChem. (n.d.). N-(2-Hydroxyethyl)-N-methyl-2-piperidinecarboxamide hydrochloride. PubChem. [Link]

-

YouTube. (2020, August 6). Determining if a PRECIPITATE will form in a solution | Chemistry with Cat. YouTube. [Link]

-

Capot Chemical. (2008, October 28). Material Safety Data Sheet. Capot Chemical. [Link]

-

Inspirit. (2023, March 28). Precipitates And Solubility Rules Study Guide. Inspirit. [Link]

-

PubChem. (n.d.). N-Ethylpiperidine. PubChem. [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Buy N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide | 816456-44-7 [smolecule.com]

- 3. Why Most Modern Drug Candidates Fail at Solubility - Behind the Bench [thermofisher.com]

- 4. wjbphs.com [wjbphs.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]

- 7. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]

- 8. longdom.org [longdom.org]

- 9. ijprajournal.com [ijprajournal.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. ajptonline.com [ajptonline.com]

- 14. Cosolvent - Wikipedia [en.wikipedia.org]

- 15. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 17. researchgate.net [researchgate.net]

- 18. pharmaexcipients.com [pharmaexcipients.com]

- 19. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections | MDPI [mdpi.com]

- 20. Solubilizer Excipients - CD Formulation [formulationbio.com]

- 21. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]

- 22. cphi-online.com [cphi-online.com]

Preventing degradation of N-ethyl-2-(hydroxymethyl)piperidine-1-carboxamide in solution

This technical guide addresses the stability profile of N-ethyl-2-(hydroxymethyl)piperidine-1-carboxamide (referred to herein as NEHPC ).[1]

As a Senior Application Scientist, I have structured this guide to move beyond generic advice. We focus on the specific structural vulnerability of this molecule: the 1,2-substitution pattern on the piperidine ring, which creates a kinetic "trap" leading to rapid intramolecular degradation if not managed correctly.

Module 1: The Chemistry of Degradation (The "Why")

Users often assume that NEHPC degrades via simple hydrolysis (breaking into piperidine and ethylamine).[1] While possible, this is not the primary degradation pathway in solution.

The dominant failure mode is Intramolecular Cyclization (O-Acylation) .

The Mechanism: The "Proximity Trap"

The hydroxymethyl group at position 2 (

-

Nucleophilic Attack: The hydroxyl oxygen attacks the urea carbonyl.

-

Elimination: Ethylamine (

) is expelled as a leaving group.[1] -

Product: The molecule converts into a bicyclic carbamate (Hexahydro-3H-oxazolo[3,4-a]pyridin-3-one ).[1]

Key Insight: This reaction is base-catalyzed . Even slightly basic buffers (pH > 7.[1]5) will deprotonate the hydroxyl group, accelerating this cyclization by orders of magnitude.

Visualization: Degradation Pathways

The following diagram illustrates the competition between the dominant cyclization pathway and the slower hydrolysis pathway.

Caption: Figure 1. The dominant degradation pathway is intramolecular cyclization (red), which is kinetically favored over simple hydrolysis (green) due to the proximity of the hydroxyl group.

Module 2: Troubleshooting Guide (The "How")

Scenario A: "I see a new, less polar peak on my HPLC/LC-MS."

Diagnosis: This is likely the Bicyclic Carbamate .

-

Why: The cyclic carbamate loses the hydrogen bond donor capability of the open -OH and -NH groups, often increasing retention time in Reverse Phase (RP) chromatography compared to the parent NEHPC.

Scenario B: "My compound is precipitating in phosphate buffer (PBS)."

Diagnosis: pH-Induced Insolubility or Degradation.

-

Why: PBS typically has a pH of 7.4. At this pH, the cyclization rate increases. Furthermore, the cyclic degradant may have different solubility parameters than NEHPC.

-

Action: Switch to a slightly acidic buffer (Citrate or Acetate, pH 5.5 - 6.0).[1]

Module 3: Protocol for Solution Preparation

To prevent degradation, you must disrupt the catalysis of the intramolecular attack.

Buffer Selection (The "Golden Rule")

Do not store NEHPC in basic or neutral buffers for extended periods.

-

Recommended: 10 mM Ammonium Acetate or Citrate Buffer.

-

Target pH: 5.5 – 6.5 .

-

Reasoning: This pH range is low enough to protonate the leaving group (ethylamine) but not low enough to catalyze acid hydrolysis of the urea. It also keeps the hydroxyl group fully protonated, reducing its nucleophilicity.

Solvent Choice

If aqueous solubility is limited, use DMSO or Acetonitrile .[1]

-

Avoid: Primary alcohols (Methanol/Ethanol).[1]

-

Why: Trans-esterification/Trans-amidation can occur over long storage times in protic solvents. DMSO is aprotic and suppresses the ionization of the hydroxyl group.

Temperature Control

-

Working: Keep on ice (

C). -

Storage:

C or -

Data: Cyclization rates typically double for every

C increase.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use NEHPC in cell culture media (DMEM/RPMI)? A: Yes, but prepare fresh. Cell media is buffered to pH 7.4, which accelerates cyclization.

-

Protocol: Make a 1000x stock in DMSO. Spike into media immediately before the experiment. Do not incubate the stock in media overnight before adding to cells.

Q2: Is the degradation reversible? A: No. Once the bicyclic carbamate forms and ethylamine is lost, the reaction is thermodynamically irreversible under physiological conditions. You cannot "uncyle" it back to NEHPC simply by changing pH.

Q3: Why does the LC-MS show a peak at M+18 (204 Da)?

A: This is likely an ammonium adduct

Summary of Stability Data

| Parameter | Stability Status | Recommendation |

| pH < 4.0 | Moderate | Risk of acid hydrolysis. |

| pH 5.0 - 6.5 | Optimal | Store here. Minimal cyclization. |

| pH 7.4 (Physiological) | Poor | Half-life reduces significantly (Hours/Days).[1] |

| pH > 9.0 | Critical Failure | Rapid cyclization to bicyclic carbamate. |

| Light Sensitivity | Low | Standard amber vials are sufficient. |

| Oxidation | Moderate | Purge with Argon; protect -CH2OH group. |

Troubleshooting Workflow

Caption: Figure 2. Diagnostic workflow for identifying NEHPC degradation. Mass loss of 45 Da is the definitive signature of the cyclization pathway.

References

-

Beak, P., et al. (1999).[1] Asymmetric Syntheses of N-Boc 2-Substituted Pyrrolidines and Piperidines by Intramolecular Cyclization. The Journal of Organic Chemistry. (Demonstrates the kinetic favorability of intramolecular cyclization in 2-substituted piperidines). [1]

-

Panyachariwat, N., & Steckel, H. (2014).[1][4] Stability of urea in solution and pharmaceutical preparations. Journal of Cosmetic Science. (Establishes the pH-dependent hydrolysis profile of urea derivatives, confirming stability maxima at pH 4-8).

-

Lilov, M. E. (2021).[1] Stability of Urea Solutions in Presence of Buffering Additives. Journal of Chemical Technology and Metallurgy. (Provides protocols for stabilizing urea solutions using citrate/acidic buffers).

-

Simpkins, N. S. (1993).[1] Sulfones in Organic Synthesis. Tetrahedron Organic Chemistry Series. (General reference for the thermodynamic stability of 5- vs 6-membered rings in intramolecular cyclizations).

Sources

- 1. acgpubs.org [acgpubs.org]

- 2. Degradation of the neonicotinoid insecticide acetamiprid via the N-carbamoylimine derivate (IM-1-2) mediated by the nitrile hydratase of the nitrogen-fixing bacterium Ensifer meliloti CGMCC 7333 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide | 816456-44-7 [smolecule.com]

- 4. Volume 65 No 3 page 187 [library.scconline.org]

Validation & Comparative

Validating the biological target of N-ethyl-2-(hydroxymethyl)piperidine-1-carboxamide

Title: Validating the Biological Target of N-ethyl-2-(hydroxymethyl)piperidine-1-carboxamide (KHS101): A Comparative Technical Guide

Executive Summary

This compound , widely known as KHS101 , is a synthetic small molecule originally identified for its ability to induce neuronal differentiation in hippocampal neural progenitor cells (NPCs).

Validating the biological target of KHS101 presents a unique challenge in chemical biology due to its context-dependent mechanism. While the primary established target is the Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3) , subsequent research in glioblastoma (GBM) models has implicated HSPD1 (HSP60) as a metabolic target.

This guide focuses on validating the KHS101-TACC3 interaction , the mechanism responsible for its neurogenic and mitotic phenotype. We compare KHS101 against genetic (siRNA) and chemical (BO-264, SPL-B) alternatives, providing a robust experimental framework for confirming target engagement.

The Compound & The Target: Contextual Grounding

-

Compound: KHS101 (this compound).

-

Primary Target: TACC3 . This protein is integral to mitotic spindle stability and centrosome function.[1] In neural progenitors, TACC3 complexes with ARNT2 (Aryl Hydrocarbon Receptor Nuclear Translocator 2).

-

Mechanism of Action: KHS101 binding disrupts TACC3 function/localization.

Comparative Validation Strategy

To validate KHS101, one must prove that the observed phenotype is derived from TACC3 engagement and not off-target toxicity.

Table 1: Performance Comparison of KHS101 vs. Alternatives

| Feature | KHS101 (Subject) | BO-264 (Alternative) | siRNA TACC3 (Gold Standard) | Paclitaxel (Neg. Control/Comparator) |

| Modality | Small Molecule (Thiazole deriv.) | Small Molecule (New Gen) | Genetic Knockdown | Small Molecule (Taxane) |

| Target Specificity | Moderate (Binds TACC3; also HSPD1 in GBM) | High (Highly potent TACC3 binder) | Very High (Sequence specific) | Low (General Microtubule Stabilizer) |